2-phenylacetic acid

説明

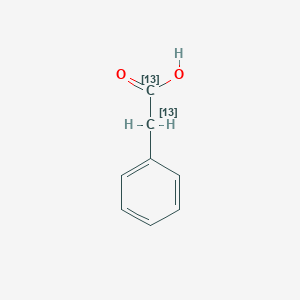

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-ANVYNZRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480053 | |

| Record name | Phenylacetic acid-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68661-16-5 | |

| Record name | Phenylacetic acid-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68661-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenylacetic Acid and Its Derivatives

Chemo-Catalytic and Organocatalytic Approaches

Chemo-catalysis and organocatalysis offer powerful tools for the selective formation of chemical bonds under milder conditions compared to uncatalyzed reactions. Their application in the synthesis of phenylacetic acid derivatives has gained significant attention.

Metal-Free Catalysis in Phenylacetic Acid Derivative Synthesis

The development of metal-free catalytic methods for synthesizing phenylacetic acid derivatives is driven by the desire to avoid potential metal contamination in products, reduce costs associated with precious metal catalysts, and minimize environmental impact. One such approach involves the regioselective oxidative conversion of vinylarenes using non-toxic reagents like molecular iodine and oxone under mild conditions. rsc.orgrsc.orgrsc.org This method proceeds via a tandem iodofunctionalization/de-iodination induced rearrangement, offering a mild and environmentally benign route to phenylacetic acid derivatives from readily available starting materials. rsc.orgrsc.orgrsc.org This metal-free catalytic regioselective oxygenation of vinylarenes is considered to enable the ecologically and economically viable production of arylacetic acid derivatives. rsc.orgrsc.org

Carbonylation Reactions for Phenylacetic Acid Derivatives

Carbonylation reactions, which involve the incorporation of a carbonyl group into a molecule, are versatile tools for synthesizing carboxylic acids and their derivatives. Palladium-catalyzed carbonylation of benzyl (B1604629) halides or benzyl alcohols has been a conventional method for synthesizing phenylacetic acids. rsc.orgmdma.ch In aqueous systems, carbonylation of benzyl alcohol, benzyl formate, dibenzyl ether, and benzyl phenylacetate (B1230308) catalyzed by palladium complexes and promoted by hydrogen iodide can yield phenylacetic acid. oup.com This process involves the in situ formation of benzyl iodide, followed by oxidative addition to palladium(0), CO insertion, reductive elimination of phenylacetyl iodide, and subsequent hydrolysis to phenylacetic acid. oup.com

Another approach involves the direct carbonylation of C(sp³)-H bonds in toluene (B28343) or substituted toluenes using a complex catalyst formed from a transition metal and a ligand, along with an alcohol, oxidizing agent, and carbon monoxide. google.comgoogle.com This one-step carbonylation reaction yields phenylacetic acid esters or analogous compounds, which can then be hydrolyzed to the corresponding phenylacetic acid compounds in high yield. google.comgoogle.com

Carbonylation reactions have also been applied to polyfluorinated alkylbenzenes and benzocycloalkenes at the benzyl C-Hal bonds (Hal = F, Cl) using carbon monoxide in the presence of a superacid like SbF₅. researchgate.net This method provides the corresponding α-arylcarboxylic acids or their methyl esters after aqueous or methanol (B129727) treatment. researchgate.net

Iodide-Catalyzed Reductions for Phenylacetic Acid Synthesis

Iodide-catalyzed reductions offer a convenient and scalable synthesis of phenylacetic acids from mandelic acids. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.net This procedure relies on the in situ generation of hydroiodic acid from catalytic sodium iodide, using phosphorus acid as the stoichiometric reductant. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.net This method avoids the direct use of hazardous hydroiodic acid and employs milder conditions. organic-chemistry.org The selective reduction of mandelic acids to phenylacetic acids has been demonstrated, even on a multi-kilogram scale. acs.orgorganic-chemistry.org The optimized conditions allow for the use of catalytic amounts of sodium iodide (10 mol%) with good yields. organic-chemistry.org This iodide-catalyzed approach is considered a cost-effective and environmentally friendly route to diverse phenylacetic acid derivatives, suitable for commercial production and consistent with green chemistry principles. organic-chemistry.org

Another method for synthesizing phenylacetic acid and its simple derivatives involves the catalytic hydrogenation of mandelic acid and its appropriate derivatives in an aqueous solution free from mineral acid, particularly hydrochloric acid, in the presence of a noble metal catalyst. google.com

Multi-Step Synthesis Strategies for Novel Phenylacetic Acid Derivatives

The synthesis of novel phenylacetic acid derivatives often requires multi-step strategies to construct the desired molecular architecture. For example, new phenylacetic acid derivatives with potentially valuable biological activities have been prepared by a multi-step synthesis starting from 2,6-dibromo-4-methylaniline. mdpi.comresearchgate.net This route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into the phenylacetic acid and its derivatives through up to five additional steps. mdpi.comresearchgate.net

Another example of a multi-step synthesis involves the preparation of thiadiazole peptidomimetic derivatives using different phenylacetic acids and thiosemicarbazide (B42300) as starting materials, followed by a sequence of reactions. sioc-journal.cn Novel stilbene (B7821643) derivatives have also been synthesized by reacting substituted phenylacetic acid with aldehydes in the presence of acetic anhydride (B1165640) and triethyl amine. researchgate.net

Multi-step synthesis is also employed for the preparation of specific substituted phenylacetic acid derivatives, such as 2-chloro-5-(trifluoromethyl)phenylacetic acid methyl ester. Industrial routes for this compound often involve sequential functionalization of substituted benzoic acid precursors, including nitration, reduction of the nitro group to an amine, diazotization, hydrolysis to the phenylacetic acid derivative, and finally esterification.

Biocatalytic and Biotechnological Production of 2-Phenylacetic Acid

Biocatalysis and biotechnology offer sustainable and environmentally friendly alternatives for the production of this compound, often utilizing renewable substrates.

Microbial Biotransformation Routes from Renewable Substrates

Microbial biotransformation provides a promising route for producing natural phenylacetic acid from renewable resources. Several microorganisms, including bacteria and yeasts, can convert precursors into phenylacetic acid.

One significant route involves the biotransformation of 2-phenylethanol (B73330) (2-PE) by bacterial strains such as Gluconobacter oxydans. researchgate.netresearchgate.nettandfonline.comchemicalpapers.com 2-Phenylethanol itself can be produced by the biotransformation of L-phenylalanine using yeasts like Saccharomyces cerevisiae. researchgate.netresearchgate.net This two-step pathway, converting L-phenylalanine to 2-PE and then oxidizing 2-PE to phenylacetic acid, is a common approach for producing natural PAA. mdpi.com

Studies have explored the use of immobilized microbial cells to improve the efficiency and stability of the biotransformation process. For instance, immobilized cells of Acetobacter aceti have been used for the oxidation of 2-phenylethanol, showing higher specific activity, substrate tolerance, and stability compared to free cells. researchgate.net Encapsulated cells of Gluconobacter oxydans have also been developed as a high-performance biocatalyst for PAA production from 2-phenylethanol, demonstrating improved operational stability and cumulative product concentration. tandfonline.com

Direct microbial biotransformation of L-phenylalanine into phenylacetic acid has also been investigated, although it has been exploited in fewer processes compared to the two-step route via 2-PE. mdpi.com Engineered microorganisms, such as Escherichia coli, have been developed to produce 2-phenylethanol and/or this compound from renewable carbon sources. google.com These recombinant microorganisms are engineered with specific enzymatic pathways that convert L-phenylalanine through intermediates like trans-cinnamate, styrene (B11656), and (S)-styrene oxide to the final products. google.com

Yeast strains belonging to the Yarrowia genus have shown the ability to metabolize L-phenylalanine under high aerobic conditions, leading to the almost exclusive formation of phenylacetic acid. mdpi.com Yarrowia lipolytica has demonstrated good PAA yields, although high substrate concentrations can lead to transformation inhibition. mdpi.com

Enzymatic cascades using recombinant Escherichia coli have also been developed to convert L-phenylalanine into phenylacetic acid efficiently. nih.gov These cascades involve aromatic aldehyde formation followed by an aldehyde oxidation module, enabling one-pot biotransformation. nih.gov

The bioproduction of phenylacetic acid from renewable feedstocks like glucose or glycerol (B35011) has been achieved through coupled fermentation and biotransformation approaches. researchgate.net

Microorganisms capable of degrading phenylacetic acid via 2-hydroxyphenylacetic acid can also be utilized, particularly mutant strains, for the production of 2-hydroxyphenylacetic acid from phenylacetic acid. google.com

Table 1: Examples of Microbial Strains and Substrates for PAA Production

| Microorganism | Substrate | Product | Notes | Source |

| Acetobacter aceti | 2-Phenylethanol | Phenylacetic acid | Immobilized cells used | researchgate.net |

| Gluconobacter oxydans | 2-Phenylethanol | Phenylacetic acid | Immobilized/Encapsulated cells used | researchgate.netresearchgate.nettandfonline.comchemicalpapers.com |

| Saccharomyces cerevisiae | L-Phenylalanine | 2-Phenylethanol | Precursor for PAA production | researchgate.netresearchgate.net |

| Escherichia coli | Renewable carbon sources, L-Phenylalanine | 2-Phenylethanol, Phenylacetic acid | Engineered strains with novel pathways | google.comnih.gov |

| Yarrowia species | L-Phenylalanine | Phenylacetic acid | High aerobic conditions favor PAA formation | mdpi.com |

Table 2: Biotransformation Yields/Concentrations

| Microorganism | Substrate | Product | Concentration/Yield | Source |

| Acetobacter aceti (immobilized) | 2-Phenylethanol | Phenylacetic acid | 23 g L⁻¹ in 9 days (fed-batch) | researchgate.net |

| Gluconobacter oxydans (encapsulated) | 2-Phenylethanol | Phenylacetic acid | 25 g L⁻¹ (cumulative in 7 days) | tandfonline.com |

| Escherichia coli (recombinant) | L-Phenylalanine | Phenylacetic acid | 6.76 g/L (>99% conversion) from 50 mM L-Phe | nih.gov |

| Escherichia coli (coupled fermentation-biotransformation) | Glucose or glycerol | Phenylacetic acid | 9.2 g L⁻¹ from glycerol | researchgate.net |

Enzymatic Cascades for Phenylacetic Acid Synthesis from L-Phenylalanine

Enzymatic cascades offer a promising route for the biosynthesis of PAA from renewable feedstocks like L-phenylalanine. This approach typically involves a series of enzymatic reactions performed in a single pot, mimicking natural metabolic pathways. The conversion of L-phenylalanine to PAA often proceeds through intermediates such as phenylpyruvate and phenylacetaldehyde (B1677652). researchgate.netnih.govresearchgate.netnih.gov

A common pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by the decarboxylation of phenylpyruvate to phenylacetaldehyde, and finally the oxidation of phenylacetaldehyde to PAA. researchgate.netnih.govbiorxiv.org While this pathway is observed in some bacteria and fungi, the specific regulatory mechanisms and the enzymes responsible for the conversion of phenylpyruvate to PAA in plants are still under investigation. researchgate.netbiorxiv.orgoup.com

Research has focused on developing efficient enzymatic cascades using recombinant microorganisms, such as Escherichia coli, engineered to express the necessary enzymes. researchgate.netnih.gov For instance, an enzymatic cascade in recombinant E. coli involving L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and aldehyde dehydrogenase (ALDH) has been developed for the one-pot conversion of L-phenylalanine to PAA. researchgate.net This system achieved high conversion rates, producing 6.76 g/L of PAA with over 99% conversion from 50 mM L-phenylalanine. researchgate.netnih.gov

Another study highlighted the potential of Yarrowia species yeasts to directly transform L-phenylalanine into PAA under highly aerobic conditions. researchgate.netmdpi.com Certain Yarrowia strains, including Y. lipolytica, Y. deformans, and Y. bubula, have demonstrated effectiveness in this biotransformation, with yields increasing in bioreactor settings likely due to better control of aeration and pH. mdpi.com

The efficiency of enzymatic cascades can be influenced by factors such as substrate concentration, enzyme activity, and the potential for intermediate accumulation or conversion to by-products like 2-phenylethanol. researchgate.netnih.govresearchgate.netnih.gov Strategies to enhance PAA yield include optimizing enzyme expression, disrupting competing pathways (e.g., those leading to 2-phenylethanol), and controlling reaction conditions. nih.gov

Data from a study on the biotransformation of L-phenylalanine to PAA using resting cells of recombinant E. coli PAA01 (10 g-cdw/L) in KP buffer (200 mM, pH 8.0, 1% glucose) at 30 °C showed significant PAA production over time. researchgate.net

| Time (h) | PAA Concentration (g/L) | L-Phenylalanine Conversion (%) |

| 0 | 0 | 0 |

| ... | ... | ... |

| 24 | 6.76 | >99 |

Whole-Cell Biocatalyst Development and Immobilization Techniques in PAA Production

Whole-cell biocatalysts, utilizing intact microbial cells containing the necessary enzymatic machinery, offer advantages in PAA production, including eliminating the need for enzyme purification and potentially benefiting from cellular cofactors and regeneration systems. chemrxiv.org Various microorganisms, including Escherichia coli, Gluconobacter oxydans, and Yarrowia species, have been explored as whole-cell biocatalysts for PAA synthesis. researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.nettandfonline.comresearchgate.nettandfonline.comresearchgate.net

A significant challenge in using whole-cell biocatalysts is enhancing their stability, reusability, and catalytic efficiency. Immobilization techniques are widely employed to address these limitations. researchgate.netrsc.orgnih.govfrontiersin.orgmdpi.com Immobilization involves confining the cells to a support material, which can improve their operational stability, facilitate separation from the reaction mixture, and allow for repeated use. rsc.orgnih.govfrontiersin.orgmdpi.com

Common whole-cell immobilization methods include entrapment in hydrogels (such as calcium alginate or polyacrylamide), adsorption onto carriers, covalent binding, and encapsulation. rsc.orgfrontiersin.orgmdpi.comrsc.org Entrapment in hydrogels, particularly calcium alginate beads, is a widely used technique for immobilizing both viable and non-viable cells. rsc.org

Studies have demonstrated the effectiveness of immobilizing Gluconobacter oxydans cells for the biooxidation of 2-phenylethanol to PAA. researchgate.nettandfonline.comresearchgate.nettandfonline.com Encapsulated G. oxydans cells in polyelectrolyte complex (PEC) capsules showed improved operational stability compared to free cells, maintaining high biotransformation rates over multiple cycles. tandfonline.comtandfonline.com In one study, encapsulated cells remained active over 12 cycles, while free cells were inactive after 7 cycles. tandfonline.comtandfonline.com This enhanced stability contributed to a higher cumulative product concentration of 25 g/L of PAA in a bubble column reactor over 7 days. tandfonline.comtandfonline.com

Another immobilization approach for G. oxydans involves entrapment in polyvinyl alcohol particles (LentiKats®) for PAA production from 2-phenylethanol in an airlift reactor. researchgate.netresearchgate.net While free cells initially showed higher production ability, immobilized cells demonstrated activity over a longer period. researchgate.net

Surface display technology has also emerged as a method for immobilizing enzymes on the surface of whole cells, offering advantages such as high enzyme activity and reduced mass transfer resistance compared to traditional immobilization methods. nih.gov This technique allows for the direct contact between the displayed enzyme and the substrate. nih.gov

Data comparing the operational stability of free and encapsulated Gluconobacter oxydans cells in PAA production from 2-phenylethanol highlights the benefits of immobilization. tandfonline.comtandfonline.com

| Biocatalyst Type | Cycles of Activity | Cumulative PAA Production (g/L) |

| Free Cells | 7 | Not specified (lower than encapsulated) |

| Encapsulated Cells (PEC capsules) | 12+ | 25 (over 7 days) |

Bioreactor System Optimization for Enhanced Phenylacetic Acid Yields

Optimizing bioreactor systems is crucial for achieving high PAA yields in bioproduction processes. Bioreactor design and operating conditions significantly impact cell growth, biocatalyst activity, and product formation. Factors such as aeration, agitation, pH, temperature, and substrate feeding strategies need careful control and optimization. mdpi.comresearchgate.netscispace.comnih.govmdpi.com

Fed-batch strategies are often employed to enhance substrate conversion and product accumulation while minimizing substrate inhibition, which can occur at high concentrations. researchgate.netchemicalpapers.com Continuous batch-feeding of substrate has been shown to improve PAA production. researchgate.netchemicalpapers.com For instance, in a nitrilase-mediated process for PAA production from phenylacetonitrile (B145931) using resting E. coli cells, continuous batch-feeding of up to 164 g/L of substrate resulted in the production of 163.4 g/L of PAA. chemicalpapers.com

Maintaining optimal dissolved oxygen (DO) levels is also critical, particularly in aerobic biotransformations. Studies on the production of related compounds like phenyllactic acid in E. coli have shown that optimizing DO feedback feeding strategies in bioreactors can significantly increase product yield. frontiersin.org While this study focused on phenyllactic acid, the principle of DO optimization is applicable to other aerobic bioprocesses like PAA production.

Bioreactor optimization can also involve the use of hybrid systems. A dual reactor membrane hybrid system has been explored for the two-step bioproduction of PAA from L-phenylalanine, involving separate bioreactors for the production of an intermediate (2-phenylethanol) and its subsequent conversion to PAA. researchgate.netresearchgate.net This system utilized membrane modules for intermediate transport and aimed to overcome product inhibition. researchgate.netresearchgate.net

The concentration of PAA itself can influence cellular processes in bioreactors. In the context of penicillin production, where PAA is a precursor, high concentrations of PAA have been shown to reduce biomass and penicillin production and increase cellular autolysis in Penicillium chrysogenum cultures. nih.gov This highlights the importance of controlling PAA levels in processes where it is either a product or a substrate to maintain optimal cell activity.

Research findings on bioreactor optimization for PAA production or related bioprocesses provide valuable insights into enhancing yields.

| Bioreactor Parameter/Strategy | Impact on PAA Yield/Production | Reference |

| Continuous Batch-Feeding (Substrate) | High PAA production (163.4 g/L from 164 g/L substrate) | chemicalpapers.com |

| Optimized Aeration/DO Control | Significant increase in product yield (in related bioprocess) | frontiersin.org |

| Dual Reactor Membrane Hybrid System | Aims to overcome product inhibition and provide high purity product | researchgate.netresearchgate.net |

| High PAA Concentration (in related process) | Reduced biomass and product, increased autolysis | nih.gov |

Metabolic Pathways and Biotransformations of 2 Phenylacetic Acid

Biosynthesis of 2-Phenylacetic Acid in Biological Systems

The biosynthesis of this compound occurs in various organisms, including prokaryotes and eukaryotes, primarily through pathways dependent on the aromatic amino acid phenylalanine. hmdb.caepa.govoup.commdpi.combiorxiv.org

Phenylalanine-Dependent Biosynthesis Pathways in Prokaryotes and Eukaryotes

In both prokaryotic and eukaryotic systems, phenylalanine (Phe) serves as a key precursor for PAA biosynthesis. hmdb.caepa.govoup.combiorxiv.org A primary route involves the conversion of phenylalanine to phenylpyruvate, followed by decarboxylation to yield PAA. oup.combiorxiv.org This pathway shares similarities with the biosynthesis of indole-3-acetic acid (IAA), another auxin. oup.combiorxiv.org

In plants, PAA biosynthesis originates from phenylalanine and parallels IAA biosynthesis, although different enzymes are involved. oup.combiorxiv.org Arogenate dehydratase, an enzyme involved in converting arogenate to phenylalanine, has been shown to alter PAA levels in Arabidopsis, highlighting a phenylalanine-dependent pathway. oup.combiorxiv.org Secondary pathways in plants can involve the conversion of phenylalanine to phenylacetaldehyde (B1677652) via phenylacetaldehyde synthase or to phenylethylamine by aromatic amino acid decarboxylases. oup.combiorxiv.org Aldehyde dehydrogenase enzymes may then be involved in the oxidation of phenylacetaldehyde to PAA. oup.comnih.gov

In yeast, the Ehrlich pathway is a relevant process for amino acid transformation, and aromatic amino acids like phenylalanine are precursors of various compounds. mdpi.com Yarrowia lipolytica, for instance, has been shown to convert L-phenylalanine into PAA, particularly under high aerobic conditions. mdpi.com This biotransformation is stereoselective, with the microorganism preferentially converting L-phenylalanine over the D-enantiomer. mdpi.com

In humans, PAA is produced endogenously as a metabolite of 2-phenylethylamine, which is primarily metabolized by monoamine oxidase to form phenylacetaldehyde, and subsequently oxidized to phenylacetic acid by aldehyde dehydrogenase and aldehyde oxidase. hmdb.canih.gov

Identification and Characterization of Enzymatic Components and Associated Regulatory Mechanisms

The enzymatic machinery involved in phenylalanine-dependent PAA biosynthesis varies across organisms. In plants, while the conversion of phenylpyruvate to PAA is a primary route, the specific enzymes responsible, such as phenylpyruvate aminotransferase, are still under investigation. oup.combiorxiv.org Enzymes like arogenate dehydratase play a role by influencing the availability of the phenylalanine precursor. oup.combiorxiv.org

In yeast, enzymes in the Ehrlich pathway are crucial for the biotransformation of phenylalanine to PAA. mdpi.comresearchgate.net For example, aromatic aminotransferases (encoded by ARO8 and ARO9) catalyze the transamination of L-phenylalanine to phenylpyruvate, a key step in this pathway. researchgate.net Phenylpyruvate decarboxylase (encoded by ARO10) is involved in the subsequent decarboxylation. researchgate.net Regulatory mechanisms, such as nitrogen catabolite repression, can influence the activity of these enzymes. researchgate.net

In bacteria, the biosynthesis of PAA from phenylalanine can also occur. Some studies suggest that in Pseudomonas syringae, PAA biosynthesis might proceed via an indole (B1671886) pyruvate (B1213749) decarboxylase-like enzyme converting phenylpyruvate to phenylacetaldehyde, followed by oxidation catalyzed by enzymes like aldehyde dehydrogenase H (AldH). frontiersin.org

Catabolism and Degradation Pathways of this compound in Microorganisms

Microorganisms play a significant role in the degradation of phenylacetic acid, particularly through an aerobic hybrid pathway involving CoA-thioesters. nih.govmdpi.comfrontiersin.orgresearchgate.netomicsonline.orgasm.org

Elucidation of the Aerobic Hybrid Pathway via CoA-Thioesters

The primary pathway for aerobic degradation of PAA in many bacteria is a hybrid pathway that utilizes CoA thioesters as intermediates. nih.govfrontiersin.orgomicsonline.orgasm.orgpnas.orgnih.govrhea-db.orgresearchgate.net This pathway is considered "hybrid" because it combines features of both aerobic metabolism (oxygen utilization for ring opening) and anaerobic metabolism (CoA derivatization of the substrate). nih.govmdpi.comrhea-db.orgresearchgate.net

The initial step involves the activation of phenylacetic acid to phenylacetyl-CoA, catalyzed by phenylacetate-CoA ligase (PaaK). nih.govmdpi.comasm.orgpnas.orgresearchgate.net This reaction requires ATP and CoA, producing AMP and pyrophosphate. mdpi.comsmpdb.ca Subsequently, phenylacetyl-CoA undergoes a series of enzymatic transformations. A crucial step is the monooxygenation of the aromatic ring, yielding a reactive ring 1,2-epoxyphenylacetyl-CoA, catalyzed by a multicomponent oxygenase complex (PaaABCDE). nih.govmdpi.compnas.orgnih.govrhea-db.orgresearchgate.net This epoxide is then isomerized to a seven-membered O-heterocyclic enol ether, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA), by PaaG. nih.govmdpi.compnas.orgnih.govrhea-db.orgresearchgate.net The oxepin-CoA undergoes hydrolytic ring cleavage, mediated by PaaZ, leading to the formation of 3-oxo-5,6-dehydrosuberyl-CoA. nih.govmdpi.compnas.orgnih.govresearchgate.net The pathway then proceeds through β-oxidation-like steps, similar to fatty acid degradation, eventually yielding central metabolic intermediates such as succinyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.govmdpi.comresearchgate.netpnas.orgnih.govrhea-db.orgresearchgate.net Enzymes like PaaJ (a β-ketothiolase), PaaF, and PaaH are involved in these later steps. mdpi.compnas.orgresearchgate.net

Functional Genomics and Proteomics of PAA Catabolic Gene Clusters (e.g., paa operon)

The genes encoding the enzymes involved in the aerobic hybrid PAA catabolic pathway are often organized in gene clusters, notably the paa operon, which has been characterized in various bacteria, including Escherichia coli and Pseudomonas species. mdpi.comresearchgate.netresearchgate.netasm.orgpnas.orgnih.govresearchgate.netresearchgate.netmdpi.comcsic.es This operon typically contains genes encoding the enzymatic components required for PAA degradation. nih.govmdpi.comfrontiersin.orgasm.orgpnas.orgresearchgate.netcsic.es

In Escherichia coli, the paa gene cluster includes genes such as paaZ, paaABCDEFGHIJK, and paaXY. csic.es Functional genomics studies, including knockout mutant analysis, have confirmed the involvement of specific paa genes in PAA catabolism. researchgate.netresearchgate.net For instance, mutations in genes like paaF, paaG, paaH, paaJ, or paaZ can abolish the ability of E. coli to grow on phenylacetate (B1230308) as a sole carbon source. researchgate.net

Proteomic analyses have also been employed to investigate PAA catabolism. In Rhodococcus sp. strain RHA1, quantitative proteomic studies revealed that numerous proteins, including several encoded by paa genes, were significantly more abundant in cells grown on PAA compared to those grown on pyruvate, indicating their involvement in PAA degradation. researchgate.net

The organization and regulation of paa gene clusters can vary between bacterial species. In Pseudomonas putida strain U, 15 paa genes are organized into five contiguous operons. asm.org Transcriptional regulation of paa operons can be mediated by regulators such as PaaX (GntR-type) found in E. coli and Pseudomonas species, and PaaR (TetR-type) found in Corynebacterium glutamicum and other bacteria. asm.orgcsic.es These regulators respond to the presence of PAA or its derivatives, controlling the expression of the catabolic genes. asm.orgcsic.es

The paa operon has also been implicated in processes beyond PAA degradation, including biofilm formation and antibiotic resistance in some bacterial species like Acinetobacter baumannii. nih.govnih.gov

Mechanistic and Structural Studies of Key PAA Catabolic Enzymes (e.g., PaaABCDE, PaaG, PaaZ)

Detailed mechanistic and structural studies have provided insights into the function of key enzymes in the aerobic hybrid PAA catabolic pathway.

PaaK (Phenylacetate-CoA ligase): This enzyme catalyzes the initial activation of PAA to phenylacetyl-CoA. nih.govmdpi.comasm.orgpnas.orgresearchgate.net PaaK belongs to the adenylate-forming enzyme superfamily and exhibits specificity towards phenylacetate. mdpi.com

PaaABCDE (Monooxygenase complex): This multicomponent enzyme complex is responsible for the crucial step of epoxidating the aromatic ring of phenylacetyl-CoA. nih.govmdpi.compnas.orgnih.govrhea-db.orgresearchgate.net The oxygenase complex can also catalyze the reverse reaction, deoxygenation, which can help manage the concentration of the potentially toxic epoxide intermediate. nih.gov

PaaG (Isomerase): PaaG catalyzes the isomerization of the ring 1,2-epoxyphenylacetyl-CoA to the seven-membered oxepin-CoA. nih.govmdpi.compnas.orgnih.govrhea-db.orgresearchgate.netresearchgate.net Structural studies have shown that PaaG possesses a crotonase fold and can assemble into homotrimeric discs. researchgate.net PaaG can form a stable complex with PaaF, which may enhance the efficiency of subsequent reactions in the pathway. mdpi.comresearchgate.net

PaaZ (Hydrolase/Aldehyde Dehydrogenase): PaaZ is a bifunctional enzyme involved in the hydrolytic ring cleavage of oxepin-CoA. nih.govmdpi.compnas.orgnih.govresearchgate.net It is a fusion protein with a C-terminal MaoC-like domain (acting as an R-specific hydratase) and an N-terminal aldehyde dehydrogenase domain. pnas.orgresearchgate.net PaaZ catalyzes the conversion of oxepin-CoA to 3-oxo-5,6-dehydrosuberyl-CoA. nih.govmdpi.compnas.orgresearchgate.net Structural studies of PaaZ have been conducted using electron cryomicroscopy, revealing its structure with and without bound ligands. researchgate.net

PaaJ (β-Ketothiolase): PaaJ is a thiolase involved in the β-oxidation-like steps of the pathway, catalyzing the cleavage of β-ketoacyl-CoA intermediates. mdpi.compnas.orgresearchgate.net It is likely involved in transforming the C8 intermediate to the C6 intermediate and acetyl-CoA, as well as the final cleavage of 3-oxoadipyl-CoA to succinyl-CoA and acetyl-CoA. mdpi.comresearchgate.netpnas.orgresearchgate.net

PaaF and PaaH: These enzymes are also involved in the β-oxidation-like part of the pathway. PaaF is a hydratase that works in conjunction with PaaG. mdpi.com PaaH is an NAD+-dependent dehydrogenase. mdpi.com

The coordinated action of these enzymes facilitates the complete degradation of phenylacetic acid in microorganisms, allowing them to utilize it as a carbon source.

Convergence of Peripheral Catabolic Pathways to Phenylacetic Acid

In microbial systems, phenylacetic acid (PAA) often serves as a central intermediate in the degradation of a variety of aromatic compounds. This strategy allows microbes to efficiently utilize diverse substrates by channeling them into a common degradative route. The phenylacetyl-CoA catabolon, for instance, represents a functional unit where several peripheral catabolic pathways converge, leading to the formation of phenylacetic acid or phenylacetyl-CoA frontiersin.orgnih.govomicsonline.orgasm.org. These peripheral routes can process structurally related molecules such as 2-phenylethylamine, phenylacetaldehyde, styrene (B11656), and various phenylalkanoic acids with an even number of carbon atoms nih.govomicsonline.orgasm.org.

The core of this convergent pathway in bacteria like Pseudomonas putida and Escherichia coli involves the activation of PAA to phenylacetyl-CoA, catalyzed by phenylacetyl-CoA ligase nih.govomicsonline.org. This activated intermediate then undergoes further degradation through a series of steps, including ring hydroxylation, hydrolytic ring opening, and β-oxidation-like reactions, ultimately yielding central metabolites such as succinyl-CoA and acetyl-CoA which can enter the tricarboxylic acid (TCA) cycle under aerobic conditions nih.govnih.gov. The paa operon in bacteria, comprising multiple genes, encodes the necessary enzymes for PAA degradation downstream of the PAA intermediate nih.gov. This convergent metabolic strategy highlights the importance of PAA as a key hub in the catabolism of aromatic compounds in these microorganisms frontiersin.orgnih.govomicsonline.org.

In humans, phenylacetate metabolism involves its conversion to phenylacetyl-CoA, catalyzed by acyl-coenzyme A synthetase enzymes like ACSM1 or ACSM2B smpdb.ca. Phenylacetyl-CoA then reacts with L-glutamine to form phenylacetylglutamine, a reaction catalyzed by glycine (B1666218) N-acyltransferase smpdb.ca. This conjugate is subsequently excreted from the body, providing a route for nitrogen excretion that is clinically relevant for patients with urea (B33335) cycle defects smpdb.ca.

Phenylacetic Acid Metabolism in Plants: Conjugation and Homeostasis

In plants, phenylacetic acid (PAA) is recognized as a natural auxin, and its metabolic regulation plays a crucial role in maintaining auxin homeostasis and influencing plant growth and development researchgate.netbiorxiv.orgoup.comnih.gov. A key mechanism for regulating active PAA levels is conjugation with other molecules, primarily amino acids and glucose biorxiv.orgoup.com.

Identification of Phenylacetyl-Amino Acid Conjugates (e.g., PAA-Aspartate, PAA-Glutamate, PAA-Leucine, PAA-Phenylalanine, PAA-Valine)

Plants form amide conjugates of PAA with various amino acids. Early studies identified phenylacetyl-aspartate (PAA-Asp) and phenylacetyl-glutamate (PAA-Glu) in Arabidopsis oup.comoup.com. More recent comprehensive analyses using techniques like LC-MS have led to the identification of previously unreported endogenous PAA metabolites, including phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val) in various plant species such as pea and wheat biorxiv.orgoup.comoup.comresearchgate.net. These findings indicate a broader spectrum of PAA-amino acid conjugates in plants than previously recognized biorxiv.orgoup.comoup.com. While some conjugates like PAA-Trp have been detected in certain species, their presence and levels can vary depending on the plant tissue and experimental conditions biorxiv.org.

Role of GH3 Enzymes and Glucosyltransferases in PAA Conjugation

The conjugation of PAA with amino acids is primarily catalyzed by enzymes belonging to the GRETCHEN HAGEN 3 (GH3) family biorxiv.orgoup.comoup.comresearchgate.netmdpi.comnih.gov. These enzymes are known auxin-amido synthetases that play a significant role in conjugating indole-3-acetic acid (IAA) with amino acids oup.comresearchgate.netmdpi.com. Studies using recombinant GH3 enzymes, such as AtGH3.6 and AtGH3.17 from Arabidopsis, have demonstrated their capability to form various PAA-amino acid conjugates in vitro biorxiv.orgoup.comoup.com. While some GH3 enzymes may show a preference for certain amino acids, like AtGH3.6 for Asp and AtGH3.17 for Glu, they can generally conjugate PAA with a range of amino acids biorxiv.orgoup.com. The involvement of GH3 enzymes in PAA metabolism in planta has been confirmed through studies showing increased levels of PAA-Asp and PAA-Glu in transgenic plants overexpressing specific GH3 genes or treated with PAA oup.comoup.comnih.gov.

In addition to amino acid conjugation, PAA can also undergo glucosylation in plants. Glucosyltransferases, particularly UDP-glucosyltransferases (UGTs) like UGT84B1 and UGT74D1, are involved in the formation of phenylacetyl-glucose (PAA-glc) biorxiv.orgoup.comoup.comnih.gov. These enzymes can also glucosylate IAA, but their activity towards PAA may differ biorxiv.orgoup.comoup.comnih.gov. Experimental evidence, including enzyme assays and analysis of ugt knockout lines in Arabidopsis, supports the role of UGT84B1 and UGT74D1 in PAA glucosylation, contributing to PAA homeostasis biorxiv.orgoup.comoup.comnih.gov. Glycosylation is thought to enhance the stability and solubility of auxins, potentially serving as a storage mechanism researchgate.net.

Comparative Metabolic Regulation and Signaling Distinctions Between PAA and Indole-3-Acetic Acid

Phenylacetic acid (PAA) and indole-3-acetic acid (IAA) are both recognized as natural auxins in plants and share some core metabolic machinery, particularly in their conjugation pathways biorxiv.orgoup.comresearchgate.net. Both auxins can be conjugated to amino acids by GH3 enzymes and glucosylated by UGTs like UGT84B1 and UGT74D1 biorxiv.orgoup.comoup.comnih.gov. This shared enzymatic machinery suggests a level of interconnectedness in their metabolic regulation biorxiv.orgoup.comresearchgate.net. For instance, the accumulation of PAA can induce GH3 or UGT genes that also act on IAA, and high IAA levels can potentially suppress PAA biosynthesis, indicating a coordinated regulation to maintain the balance between these two auxins nih.govmdpi.comnih.gov.

Despite these similarities, there are notable distinctions in the metabolism and signaling of PAA and IAA. While IAA undergoes both reversible conjugation and irreversible oxidation as degradation mechanisms, oxidative metabolites of PAA have not been identified in plants, suggesting a difference in their irreversible inactivation pathways oup.comnih.gov. Furthermore, although both PAA and IAA can regulate overlapping sets of auxin-responsive genes through the TIR1/AFB pathway, they may exhibit different affinities for various auxin co-receptors, potentially leading to distinct downstream signaling outcomes mitoproteome.orgnih.gov. A significant difference lies in their transport characteristics; IAA is known for its active polar transport, which is crucial for establishing concentration gradients essential for various developmental processes, whereas PAA does not appear to be actively transported in a polar manner nih.govnih.gov. This difference in transport properties likely contributes to distinct physiological roles and spatial distribution of PAA and IAA within the plant nih.govnih.gov. While PAA can induce GH3-dependent IAA conjugation, and IAA synthesis can reduce PAA levels, the precise mechanisms and the extent of compensatory metabolic routes for PAA homeostasis are still being explored biorxiv.orgoup.comresearchgate.netnih.gov.

Biological Functions and Roles of 2 Phenylacetic Acid

2-Phenylacetic Acid as a Phytohormone

This compound is recognized as a natural auxin, a class of plant hormones that are crucial for regulating plant growth. wikipedia.org While indole-3-acetic acid (IAA) is the most extensively studied auxin, PAA is also widespread in the plant kingdom and contributes to the complex hormonal regulation of plant development. nih.govnih.gov

PAA has been identified as an active auxin in a variety of plant species, where it is predominantly found in fruits. wikipedia.org Although its biological activity is generally considered to be weaker than that of IAA, PAA is often present in significantly higher concentrations in many plant tissues. nih.govresearchgate.net For instance, studies have shown that the endogenous levels of PAA are substantially higher than IAA in the shoots of plants like tobacco, sunflower, pea, barley, and maize. nih.govresearchgate.net This widespread occurrence and high concentration suggest a significant physiological role for PAA in plant life. nih.govoup.com PAA, much like IAA, is capable of regulating the same set of auxin-responsive genes through the TIR1/AFB signaling pathway. nih.gov

Table 1: Endogenous Levels of this compound (PAA) and Indole-3-acetic Acid (IAA) in Various Plant Species

| Plant Species | Tissue | PAA Level (pmol/gFW) | IAA Level (pmol/gFW) |

|---|---|---|---|

| Arabidopsis thaliana | Seedlings | 413 ± 15 | 49 ± 2 |

| Avena sativa (Oat) | Young shoots | 3,860 ± 220 | 31 ± 2 |

| Hordeum vulgare (Barley) | Young shoots | 4,353 ± 353 | 30 ± 2 |

| Physcomitrella patens (Moss) | - | 1,049 ± 278 | 14 ± 4 |

| Marchantia polymorpha (Liverwort) | - | 469 ± 103 | 74 ± 10 |

Data sourced from Sugawara et al. (2015). nih.gov

The auxin activity of PAA is mediated through the same primary signal transduction pathway as IAA, involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. nih.gov PAA and IAA can regulate an overlapping set of auxin-responsive genes. nih.gov The application of PAA has been demonstrated to induce the expression of auxin-responsive reporter genes, such as DR5::GUS, in a manner that is dependent on the TIR1/AFB pathway. nih.gov This indicates that PAA can trigger the downstream signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby allowing auxin response factors (ARFs) to regulate the expression of genes involved in various aspects of plant growth and development. researchgate.net

Antimicrobial Activities of this compound

Beyond its role in plant physiology, this compound has demonstrated significant antimicrobial properties against a wide array of bacterial and fungal pathogens. nih.govnih.gov This has led to interest in its potential application in controlling plant diseases and other microbial infections.

Research has shown that PAA can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govjchps.com Its broad-spectrum activity makes it a compound of interest for antimicrobial applications. The mechanisms underlying its antimicrobial action are multifaceted and can include the disruption of cell membrane integrity, leading to the leakage of essential intracellular components such as nucleic acids and proteins. nih.govresearchgate.net Additionally, PAA can interfere with cellular metabolism and inhibit protein synthesis. nih.govresearchgate.net

Table 2: Examples of Pathogens Inhibited by this compound (PAA)

| Pathogen | Type | Inhibitory Effect |

|---|---|---|

| Phytophthora capsici | Oomycete | Inhibition of mycelial growth and zoospore germination. nih.gov |

| Pythium ultimum | Oomycete | Complete inhibition of growth at 10 µg/ml. nih.govfrontiersin.org |

| Rhizoctonia solani | Fungus | Inhibition of growth. nih.gov |

| Saccharomyces cerevisiae | Fungus | Inhibition of growth. nih.gov |

| Fusarium oxysporum f. sp. lycopersici | Fungus | Suppression of spore germination. frontiersin.org |

| Escherichia coli | Bacterium | Bacteriostatic effect. mdpi.com |

| Pseudomonas syringae pv. syringae | Bacterium | Inhibition of growth. nih.gov |

| Agrobacterium tumefaciens | Bacterium | Good antibacterial activity with an IC50 of 0.8038 mg/mL. nih.gov |

| Staphylococcus aureus | Bacterium | Inhibition of growth. researchgate.net |

| Streptococcus agalactiae | Bacterium | Inhibition of growth. researchgate.net |

This table provides a summary of the inhibitory effects of PAA on various pathogens as reported in the cited literature.

Studies on the plant pathogen Agrobacterium tumefaciens revealed that PAA treatment led to increased relative conductivity and leakage of cellular components, indicating cell membrane damage. nih.gov Furthermore, PAA was found to inhibit the activity of key enzymes in the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy metabolism. nih.gov In the case of the oomycete Phytophthora capsici, PAA strongly inhibited mycelial growth. nih.gov Similarly, against Fusarium oxysporum f. sp. lycopersici, the causative agent of Fusarium wilt in tomatoes, PAA was effective in suppressing spore germination. frontiersin.org The antimicrobial efficacy of PAA can vary depending on the target microorganism and the concentration of the compound. nih.govfrontiersin.org

Molecular Mechanisms of Antibacterial Action (e.g., cell membrane integrity, metabolic disruption, protein synthesis inhibition, reactive oxygen species generation)

This compound (PAA) exhibits antibacterial activity through a multi-targeted approach, affecting several crucial cellular processes. researchgate.netnih.gov Research on its effects against Agrobacterium tumefaciens has elucidated several key mechanisms, demonstrating that PAA can destroy cell membrane integrity, disrupt metabolism, inhibit protein synthesis, and induce the formation of reactive oxygen species (ROS). researchgate.net

Cell Membrane Integrity: Treatment with PAA leads to a significant increase in the permeability of the bacterial cell membrane. nih.gov This is evidenced by increased relative conductivity and the leakage of essential intracellular components, such as nucleic acids, proteins, and soluble sugars, from the bacterial cells. researchgate.netnih.gov The disruption of the membrane's structural integrity is a primary mode of its antibacterial action, as it compromises the cell's ability to maintain homeostasis. mdpi.comresearchgate.net Studies on 2-phenylethanol (B73330) derivatives, including PAA, suggest a positive correlation between the molecule's ability to partition into biomembranes and its bacteriostatic activity. mdpi.comnih.gov Scanning electron microscopy has visually confirmed that PAA treatment causes damage and adhesion of bacterial cells. nih.gov

Metabolic Disruption: PAA significantly impacts bacterial energy metabolism. nih.gov It has been shown to decrease the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle, namely malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). researchgate.netnih.gov The inhibition of these enzymes disrupts the central metabolic pathway for energy production, thereby impeding bacterial growth and survival. nih.gov

Protein Synthesis Inhibition: The synthesis of total cellular proteins in bacteria is inhibited by PAA. researchgate.netnih.gov This disruption of protein production machinery halts the synthesis of enzymes and structural proteins essential for all cellular functions, contributing significantly to its bacteriostatic and bactericidal effects. researchgate.netsigmaaldrich.com

Reactive Oxygen Species (ROS) Generation: Exposure to PAA results in a significant increase in the intracellular content of ROS. researchgate.netnih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components, including DNA, lipids, and proteins, leading to oxidative stress and ultimately, cell death. researchgate.netmdpi.com PAA has also been observed to increase ROS production in mitochondria. nih.gov

| Mechanism of Action | Observed Effect on Bacterial Cells (e.g., in Agrobacterium tumefaciens) | Reference |

|---|---|---|

| Disruption of Cell Membrane Integrity | Increased relative conductivity; leakage of nucleic acids, proteins, and total soluble sugars; visible cell damage and adhesion. | researchgate.netnih.gov |

| Metabolic Disruption | Decreased activity of TCA cycle enzymes malate dehydrogenase (MDH) and succinate dehydrogenase (SDH). | researchgate.netnih.gov |

| Protein Synthesis Inhibition | Inhibition of total cellular protein synthesis. | researchgate.netnih.gov |

| Reactive Oxygen Species (ROS) Generation | Significant increase in intracellular ROS content. | researchgate.netnih.gov |

Role in Plant Immunity and Elicitation of Induced Systemic Resistance against Phytopathogens

This compound plays a crucial role in plant defense by acting as a signaling molecule that can trigger Induced Systemic Resistance (ISR). frontiersin.orgnih.gov ISR is a state of enhanced defensive capacity in plants, activated by beneficial microbes, which provides broad-spectrum protection against various pathogens. frontiersin.orgnih.govresearchgate.net

Beneficial rhizobacteria, such as Bacillus fortis, produce and secrete PAA into the rhizosphere. frontiersin.orgnih.gov This extracellular PAA is recognized by the plant as a microbe-associated molecular pattern (MAMP), which initiates a signaling cascade leading to ISR. nih.gov Studies have identified PAA as the specific ISR determinant produced by Bacillus fortis IAGS162 that protects tomato plants against Fusarium wilt, a disease caused by the fungal pathogen Fusarium oxysporum. frontiersin.orgnih.gov

The elicitation of ISR by PAA involves an extensive reprogramming of the plant's metabolic networks. frontiersin.orgnih.gov Key findings include:

Metabolic Rerouting: Exposure to PAA, followed by a pathogen challenge, leads to significant re-modulation of tomato metabolic pathways, particularly those functionally correlated with defense responses. frontiersin.orgnih.gov

Upregulation of Defense Precursors: The treatment of tomato plants with PAA results in the significant upregulation of various phenylpropanoid precursors. frontiersin.orgnih.gov The phenylpropanoid pathway is a major source of secondary metabolites, such as phytoalexins and lignin, which are essential for plant defense.

Signaling Pathways: The defense mechanisms triggered by rhizobacteria-mediated ISR are typically dependent on the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET). nih.gov

By priming the plant's defense systems, PAA enables a more rapid and robust response upon subsequent attack by a pathogen, thereby reducing disease severity. frontiersin.orgfrontiersin.org

| Aspect of PAA-Induced ISR | Key Research Finding in Tomato vs. Fusarium oxysporum | Reference |

|---|---|---|

| PAA as an Elicitor | PAA isolated from Bacillus fortis IAGS162 was identified as the potential ISR determinant. | frontiersin.orgnih.gov |

| Disease Reduction | Application of PAA at concentrations of 0.1 and 1 mM significantly ameliorated Fusarium wilt disease. | frontiersin.orgnih.gov |

| Metabolic Reprogramming | PAA treatment extensively re-modulated tomato metabolic networks, including the upregulation of glycolytic and TCA pathways. | frontiersin.orgnih.gov |

| Defense Compound Upregulation | Various phenylpropanoid precursors were significantly upregulated in plants treated with PAA. | frontiersin.orgnih.gov |

Contributions to Microbial Ecology and Environmental Processes

Significance in Microbial Degradation of Aromatic Compounds

This compound is a central intermediate in the microbial catabolism of a wide range of aromatic compounds. nih.gov These compounds, which include the amino acid phenylalanine and environmental contaminants like styrene (B11656) and ethylbenzene, are often resistant to degradation due to the stability of their aromatic ring structure. tandfonline.comnih.govpnas.org Microbes have evolved specific and efficient enzymatic pathways to break down these substances, using PAA as a common hub. nih.gov

The strategy of converging different degradation pathways into a few key intermediates like PAA allows microorganisms to efficiently utilize a variety of aromatic compounds as their sole source of carbon and energy. nih.gov The bacterial PAA catabolic pathway, encoded by the paa gene cluster, is found in over 16% of currently sequenced bacterial genomes, highlighting its widespread importance. nih.govpnas.org

The aerobic degradation of PAA is a well-studied process that involves the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase (PaaK). nih.govpnas.org Subsequent steps involve a multicomponent monooxygenase that epoxidizes the aromatic ring, followed by isomerization, hydrolytic ring cleavage, and β-oxidation steps, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter central metabolism. nih.govpnas.org This microbial degradation pathway is crucial for the bioremediation of environments contaminated with aromatic hydrocarbons. tandfonline.comnih.gov

Involvement in Bacterial Biofilm Formation

The role of this compound in bacterial biofilm formation is complex and appears to be dependent on the specific bacterial species and the concentration of the compound. nih.gov

Inhibition of Biofilm Formation: In some bacteria, such as Pseudomonas aeruginosa, PAA has been shown to attenuate biofilm formation. At a concentration of 1.47 mM, PAA disrupts quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm development in this organism. nih.gov

Induction of Biofilm Formation: Conversely, in other bacteria like Acinetobacter baumannii, PAA can induce biofilm formation. nih.gov This induction is dependent on the expression of the Csu chaperone-usher pili, which are essential determinants for biofilm formation on abiotic surfaces. nih.govnih.gov Exogenous application of PAA was found to promote biofilm formation in A. baumannii. nih.gov

This dual role suggests that PAA can act as an important environmental signal that different bacteria interpret to either disperse from or form robust biofilm communities. nih.gov

Link to Bacterial Pathogenicity and Antibiotic Resistance Mechanisms

The metabolic pathway for this compound is intricately linked to bacterial pathogenicity and stress responses, including antibiotic resistance. nih.gov The paa catabolic pathway has been implicated in the virulence of several pathogenic bacteria, including Burkholderia cenocepacia and Acinetobacter baumannii. asm.org

Disruption of the upper PAA catabolic pathway can lead to an accumulation of PAA or its early intermediates, which can have varied effects on virulence. pnas.orgasm.org In B. cenocepacia, the accumulation of early reactive intermediates of the pathway, such as ring 1,2-epoxide, is thought to be toxic to host cells and contributes to virulence. pnas.org In contrast, a buildup of phenylacetyl-CoA appears to attenuate pathogenicity in this organism. google.com Inactivation of the pathway in A. baumannii has also been shown to decrease virulence. asm.org

The PAA pathway is also connected to antibiotic and oxidative stress tolerance. nih.gov In A. baumannii, the expression of the paa operon is significantly upregulated in response to treatment with subinhibitory concentrations of antibiotics. asm.orgresearchgate.net This suggests that PAA metabolism is part of a broader stress response network. researchgate.net Interestingly, in an A. baumannii mutant with a dysfunctional PAA catabolic pathway, the resulting accumulation of PAA acted as a potent chemoattractant for host neutrophils. pnas.org This enhanced immune cell recruitment led to improved bacterial clearance, indicating that targeting this metabolic pathway could be a novel therapeutic strategy to augment host immune responses. pnas.org

Analytical Methodologies for 2 Phenylacetic Acid Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography stands as a cornerstone for the separation and analysis of 2-phenylacetic acid. Its versatility allows for the development of robust and reliable methods for both quantification and metabolite profiling.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound due to its high resolution and adaptability. The separation is typically achieved using a reverse-phase column, such as a C18, where PAA is eluted using a mobile phase consisting of an aqueous component and an organic modifier. researchgate.netmdpi.com

The choice of mobile phase is critical for achieving optimal separation. A common mobile phase composition involves a mixture of acetonitrile (B52724) and an acidic aqueous solution, such as water containing phosphoric acid or formic acid. researchgate.netnih.gov The acid serves to suppress the ionization of the carboxylic acid group of PAA, leading to better retention and peak shape on the nonpolar stationary phase. For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are used in place of non-volatile acids such as phosphoric acid. nih.gov

Detection of this compound following HPLC separation can be accomplished using several types of detectors:

UV Detection: PAA possesses a phenyl group, which is a chromophore that absorbs ultraviolet (UV) light. This property allows for its detection using a UV detector, typically set at a wavelength between 210 and 220 nm for maximum absorbance. researchgate.netmdpi.com This method is simple, robust, and suitable for routine quantification.

Diode Array Detection (DAD): A Diode Array Detector provides a more comprehensive analysis by acquiring the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for assessing peak purity and for the tentative identification of compounds based on their spectral characteristics. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. nih.gov MS detection not only provides the molecular weight of the eluting compound but can also generate fragmentation patterns (MS/MS) that are unique to the molecule's structure, allowing for definitive identification and quantification, even in complex matrices. nih.govnih.gov

Below is a table summarizing typical HPLC conditions for this compound analysis:

Interactive Data Table: HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Ascentis® C18 researchgate.net | Newcrom R1 nih.gov | C18 mdpi.com |

| Mobile Phase | Acetonitrile and 20 mM phosphoric acid (25:75) researchgate.net | Acetonitrile, water, and phosphoric acid (or formic acid for MS) nih.gov | Not specified |

| Flow Rate | 1.0 mL/min researchgate.net | Not specified | Not specified |

| Detection | UV at 215 nm researchgate.net | UV or MS nih.gov | UV at 210 nm mdpi.com |

| Column Temperature | 35 °C researchgate.net | Not specified | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for PAA and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds, including this compound and its metabolites. nih.govvisionpublisher.info Due to the low volatility of PAA, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. mdpi.comresearchgate.net

This chemical modification, often achieved through silylation or alkylation, replaces the active hydrogen of the carboxylic acid group, thereby increasing the compound's volatility and improving its chromatographic behavior. researchgate.netcolostate.edu For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) (TMS) derivatives.

Following derivatization, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. azolifesciences.com The use of a deuterated internal standard for PAA is often employed to enhance the reproducibility and accuracy of the quantification, as it can compensate for variations during the derivatization and analysis steps. nih.gov GC-MS is particularly well-suited for metabolomics studies, enabling the profiling of PAA and related metabolites in biological fluids. visionpublisher.infoazolifesciences.com

Electrophoretic Methods

Electrophoretic techniques offer an alternative approach for the separation of ionic species like this compound, based on their differential migration in an electric field.

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in a narrow-bore capillary filled with an electrolyte solution. nih.govwikipedia.org When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility and the electroosmotic flow of the buffer. fortlewis.eduyoutube.com As an acid, this compound will be negatively charged in a buffer with a pH above its pKa, causing it to migrate towards the anode.

CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govnih.gov Detection in CE is commonly performed using UV absorbance, where a section of the capillary itself acts as the detection cell. wikipedia.org

For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS). This hyphenated technique combines the high separation power of CE with the definitive identification capabilities of MS. The interface between the CE capillary and the mass spectrometer is a critical component, designed to efficiently transfer the separated analytes into the ion source of the MS. CE-MS is a powerful tool for the analysis of PAA in complex samples where high selectivity is required.

Advanced Spectrometric Approaches

Modern mass spectrometry techniques provide unparalleled depth in the chemical characterization of molecules.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the comprehensive chemical profiling and unambiguous identification of this compound and its metabolites. mdpi.com Unlike standard mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). researchgate.net

This high mass accuracy allows for the determination of the elemental composition of a molecule directly from its measured mass. mdpi.comresearchgate.net For this compound (C₈H₈O₂), the theoretical monoisotopic mass is 136.05243 Da. An HRMS instrument can measure this mass with sufficient accuracy to distinguish it from other compounds with the same nominal mass but different elemental formulas. This capability is crucial for identifying unknown metabolites or degradation products of PAA in complex biological or environmental samples. Furthermore, HRMS can generate fragmentation patterns that, combined with high mass accuracy, provide definitive structural elucidation. researchgate.net High-quality, manually curated mass spectral data for PAA, obtained using instruments like the Q Exactive Plus Orbitrap, are available in databases and serve as a reference for identification. mzcloud.org

Fourier-Transform Infrared (FT-IR) Spectroscopy in PAA Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of this compound (PAA). This technique identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of PAA exhibits several characteristic absorption bands that confirm its molecular structure. researchgate.netnih.gov

Key vibrational modes for PAA include the stretching of the hydroxyl (O-H) group in the carboxylic acid, the carbonyl (C=O) group, carbon-hydrogen (C-H) bonds in both the aromatic ring and the methylene (B1212753) bridge, and carbon-carbon (C-C) bonds within the phenyl ring. researchgate.netvscht.cz The broad absorption band typically observed in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. vscht.cz

A strong, sharp peak corresponding to the C=O stretching vibration is a prominent feature in the spectrum, typically appearing around 1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below this value. vscht.cz Vibrational bands in the 1600-1400 cm⁻¹ region are attributed to C-C stretching within the aromatic ring. researchgate.net The region below 1000 cm⁻¹ contains bands related to C-H out-of-plane bending, which can provide information about the substitution pattern of the aromatic ring. vscht.cz

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Carbonyl) | ~1700 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1400-1600 | Medium to Weak |

| C-O Stretch | 1200-1300 | Medium |

| O-H Bend | ~920 | Broad, Medium |

Optimized Sample Preparation and Extraction Techniques from Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex samples, such as those from biological and environmental sources, necessitates effective sample preparation and extraction. These initial steps are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the chosen analytical instrument. The complexity of matrices like urine, blood, soil, and wastewater requires robust methodologies to isolate PAA efficiently. nih.govrestek.com

Liquid-liquid extraction (LLE) is a conventional and widely used technique for isolating acidic compounds like PAA from aqueous matrices. researchgate.net The method relies on the differential solubility of PAA in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The efficiency of LLE is highly dependent on the pH of the aqueous phase. To extract PAA, which is an acidic compound, the sample is typically acidified to a pH well below its pKa (~4.3). This protonates the carboxylate group, making the molecule less polar and more soluble in an organic solvent. researchgate.net Common organic solvents used for the extraction of PAA include ethyl acetate (B1210297) and toluene (B28343). tyextractor.comnih.gov After extraction, the organic phase containing the PAA is separated, and the solvent can be evaporated and reconstituted in a smaller volume for concentration. researchgate.net

Solid-phase extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and higher recovery rates. nih.gov For PAA extraction from biological fluids, SPE cartridges with different sorbent materials can be employed. The selection of the sorbent depends on the properties of the analyte and the matrix.

The QuEChERS methodology has emerged as a popular sample preparation technique, particularly for the analysis of multiple residues in complex matrices like food, soil, and biological samples. researchgate.net Originally developed for pesticide analysis, its application has expanded to other classes of compounds. restek.com The QuEChERS procedure typically involves two main steps: an initial extraction and partitioning with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. youtube.com

For the isolation of PAA, a modified QuEChERS approach can be applied. The first step involves extracting the sample with acetonitrile, often buffered to a specific pH. Salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and drive the analytes into the organic layer. nih.gov The subsequent dSPE cleanup step utilizes a combination of sorbents to remove specific interferences from the extract. nih.gov For instance, primary secondary amine (PSA) sorbent is effective at removing organic acids and sugars, while C18 can remove nonpolar interferences like lipids, and graphitized carbon black (GCB) is used for removing pigments. youtube.com The selection of dSPE sorbents must be carefully optimized for PAA analysis to ensure high recovery of the target analyte while effectively removing matrix components. nih.gov

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. researchgate.net | Simple, inexpensive. | Wastewater treatment, separation of organic acids. tyextractor.comnih.gov |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. nih.gov | High recovery, cleaner extracts, potential for automation. nih.gov | Analysis of drugs and metabolites in biological fluids. nih.gov |

| QuEChERS | Acetonitrile extraction followed by salting out and dSPE cleanup. | High-throughput, low solvent usage, effective for various matrices. researchgate.net | Pesticide residue analysis in food and soil, adaptable for other analytes. restek.comnih.gov |

Development of Whole-Cell Biosensors for Selective PAA Quantification

Whole-cell biosensors represent an innovative approach for the selective and sensitive quantification of specific chemical compounds, including this compound. nih.govacs.org These biosensors are engineered microorganisms, typically bacteria like Escherichia coli, that are genetically modified to produce a measurable signal in the presence of the target analyte. nih.govfrontiersin.org This signal is often a fluorescent or luminescent protein, making detection straightforward. nih.govnih.gov

For the detection of PAA, whole-cell biosensors have been developed by harnessing bacterial regulatory systems that naturally respond to aromatic compounds. nih.govacs.org For example, the HpaA responsive element, which is involved in the catabolism of 4-hydroxyphenylacetic acid, can also recognize and bind to PAA due to its structural similarity. nih.gov In such a system, the HpaA protein acts as the biological recognition element. When PAA is present, it binds to HpaA, which then activates a promoter that controls the expression of a reporter gene, such as the gene for Green Fluorescent Protein (GFP). nih.govfrontiersin.org The intensity of the resulting fluorescence is proportional to the concentration of PAA in the sample, allowing for quantification. nih.gov

Researchers have developed different types of whole-cell biosensors for PAA with varying detection ranges. A fluorescent bioassay using GFP as a reporter was shown to detect PAA concentrations from 60 µM to 3 mM. nih.govfrontiersin.org Another design utilized the production of pyocyanin, a redox-active molecule, as the output signal, which could be measured electrochemically. This electrochemical biosensor demonstrated a higher sensitivity, with a detection range for PAA between 15.625 µM and 125 µM. nih.govdoaj.org These biosensors offer a promising alternative to traditional chromatographic methods, providing sensitive and efficient quantification of PAA in relevant environmental and biological samples. nih.gov

| Biosensor Type | Biological Recognition Element | Reporter System | Detection Range for PAA | Reference |

|---|---|---|---|---|

| Fluorescent Biosensor | HpaA responsive element | Green Fluorescent Protein (GFP) | 60 µM - 3 mM | nih.govfrontiersin.org |

| Electrochemical Biosensor | HpaA responsive element | Pyocyanin production | 15.625 µM - 125 µM | nih.govdoaj.org |

| Dual Signal Biosensor | PA regulon and FeaR regulon | Not specified | Highly sensitive | nih.govacs.org |

Derivatives and Analogues of 2 Phenylacetic Acid: Synthesis and Emerging Academic Applications

Rational Design and Synthesis of Substituted Phenylacetic Acid Derivatives

The rational design of substituted phenylacetic acid derivatives involves strategically introducing various functional groups onto the phenyl ring or the acetic acid side chain to tune their physical, chemical, and biological properties. This approach allows researchers to explore structure-activity relationships and develop compounds with desired characteristics for specific applications.

Synthetic methods for preparing substituted phenylacetic acid derivatives are diverse. One approach involves the carbonylation of substituted toluenes using a transition metal catalyst, a ligand, an alcohol, and an oxidant. This process yields phenylacetic acid esters or analogues, which can then be hydrolyzed to the corresponding acids. google.com Another method involves the reaction of substituted benzyl (B1604629) chlorides with carbon monoxide and alcohols or water in the presence of a transition metal catalyst and a dipolar aprotic solvent. google.com

Recent advancements include metal-free catalytic methods for the regioselective oxidative conversion of vinylarenes into phenylacetic acid derivatives using non-toxic reagents like molecular iodine and oxone under mild conditions. rsc.orgrsc.org This tandem iodofunctionalization/de-iodination induced rearrangement offers advantages such as simple work-up procedures and the use of environmentally friendly reagents. rsc.org

Specific examples of synthesized substituted phenylacetic acid derivatives include those with halogenated benzyl subunits, which have been evaluated for various biological activities. nih.gov The synthesis of deuterium-labeled phenylacetic acids has also been reported, starting from bromotoluene derivatives, followed by Grignard reagent formation, reaction with D₂O, radical bromination, reaction with NaCN, and hydrolysis. acs.org Furthermore, methods for the efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues have been developed using catalytic PCl₃ and trichloroisocyanuric acid (TCCA) under solvent-free conditions. rsc.org

Utility as Precursors in Complex Organic Molecule Synthesis (e.g., Isochromanes)

Phenylacetic acid derivatives serve as valuable precursors and building blocks in the synthesis of complex organic molecules. Their inherent structure, featuring both an aromatic ring and a carboxylic acid group, allows for a variety of chemical transformations.

One notable application is their use in the synthesis of isochromanones. When benzyl chlorides with at least two chloromethyl (CH₂Cl) groups in the ortho position are used as starting materials in a carbonylation process, 3-isochromanone (B1583819) derivatives can be obtained in addition to phenylacetic acids. google.com This highlights the utility of substituted phenylacetic acid precursors in constructing fused ring systems.

Phenylacetic acid derivatives have also been employed in palladium-catalyzed C-H olefination reactions, providing a method for synthesizing olefinated products. nih.govsci-hub.se This approach allows for the direct functionalization of aryl C-H bonds, offering a more atom-economic route compared to traditional methods utilizing aryl halides. nih.gov

Role as Fundamental Building Blocks in the Synthesis of Bioactive Compounds (excluding pharmaceutical products)

Phenylacetic acid derivatives are fundamental building blocks in the synthesis of a range of bioactive compounds, excluding those intended for pharmaceutical use. Their structural features allow for incorporation into diverse molecular frameworks that exhibit biological activity.